1-(3-chloro-4-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chloro-4-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a triazole ring, a thiazole ring, and a chloromethoxyphenyl group. Its complex structure allows it to participate in various chemical reactions and makes it a valuable molecule in medicinal chemistry and other fields.
Preparation Methods
The synthesis of 1-(3-chloro-4-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of intermediates such as 3-chloro-4-methoxyaniline and thiazole-2-amine.
Formation of Triazole Ring: The triazole ring is formed through a cyclization reaction involving azides and alkynes under copper-catalyzed conditions.
Coupling Reactions: The intermediates are then coupled using reagents like 1,1’-carbonyldiimidazole to form the final product
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and large-scale reactors.
Chemical Reactions Analysis
1-(3-chloro-4-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-chloro-4-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly for neurodegenerative diseases like Alzheimer’s.
Biological Studies: The compound is studied for its interactions with various enzymes and proteins, providing insights into its biological activity.
Industrial Applications: It is used in the synthesis of other complex molecules and as a building block in organic chemistry.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(3-chloro-4-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds:
2-(4-chloro-2-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide: This compound shares structural similarities but differs in its functional groups and biological activity.
Naphthamide Derivatives: These compounds also exhibit enzyme inhibitory activity but have different core structures and selectivity profiles.
The uniqueness of this compound lies in its specific combination of functional groups and its potent biological activity.
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O2S/c1-8-12(13(21)17-14-16-5-6-23-14)18-19-20(8)9-3-4-11(22-2)10(15)7-9/h3-7H,1-2H3,(H,16,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKFIWFKEKIRSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=C(C=C2)OC)Cl)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.